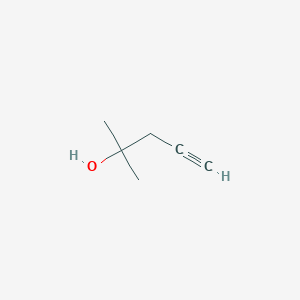

2-Methylpent-4-yn-2-ol

Description

Contextualization of Substituted Propargylic Alcohols in Synthetic Methodologies

Substituted propargylic alcohols, such as 2-Methylpent-4-yn-2-ol, are recognized as highly versatile and important intermediates in organic synthesis. Their utility is derived from the presence of two key functional groups: the hydroxyl group and the alkyne. This bifunctionality allows for a diverse range of chemical transformations, making them valuable synthons for constructing complex molecular architectures. rsc.org

In synthetic methodologies, the hydroxyl group of a propargylic alcohol can act as a leaving group, often after protonation or conversion to a better leaving group, facilitating nucleophilic substitution reactions. sioc-journal.cn This process typically generates a reactive propargylic carbocation intermediate, which can then be attacked by a wide variety of carbon and heteroatom nucleophiles to form new C-C, C-O, C-S, and C-N bonds. organic-chemistry.org These reactions are frequently catalyzed by acids, such as sulfuric acid, or metal catalysts like iron(III) chloride. sioc-journal.cnorganic-chemistry.org Furthermore, propargylic alcohols are key precursors in various cyclization, substitution, and addition reactions. rsc.org The substitution at the propargylic position significantly influences the reactivity and stereoselectivity of these transformations. acs.org

Significance of Alkyne-Containing Molecules in Chemical Science

Alkyne-containing molecules are fundamental building blocks in chemical science, primarily due to the unique reactivity of the carbon-carbon triple bond. numberanalytics.comsolubilityofthings.com This triple bond, consisting of one strong sigma (σ) bond and two weaker pi (π) bonds, makes alkynes highly reactive and susceptible to a variety of chemical reactions, particularly addition reactions. numberanalytics.comlibretexts.org Their general formula is CnH2n-2, indicating two degrees of unsaturation. numberanalytics.combyjus.com

The significance of alkynes is demonstrated by their widespread use as intermediates in the synthesis of a vast array of organic compounds, including pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnumberanalytics.com Terminal alkynes, which have a hydrogen atom attached to one of the sp-hybridized carbons, exhibit notable acidity, allowing for the formation of acetylide anions. These anions are powerful nucleophiles used in carbon-carbon bond-forming reactions, a cornerstone of organic synthesis for building more complex molecular skeletons. libretexts.org The linear geometry of the alkyne functional group also imparts specific conformational constraints on molecules, which can be crucial in the design of targeted chemical structures. byjus.com Alkynes are starting materials for manufacturing numerous industrially important compounds and are essential for constructing complex molecules in modern organic chemistry. numberanalytics.combyjus.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylpent-4-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-4-5-6(2,3)7/h1,7H,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXOJBMSEIGMKSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20284047 | |

| Record name | 2-methylpent-4-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590-37-4 | |

| Record name | 2-Methyl-4-pentyn-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 590-37-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methylpent-4-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpent-4-yn-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 2 Methylpent 4 Yn 2 Ol

Acetylene (B1199291) Addition to Ketones: Mechanistic and Catalytic Considerations

The addition of an acetylene or acetylide unit to a ketone is a fundamental approach for the synthesis of tertiary propargyl alcohols like 2-methylpent-4-yn-2-ol. The core of this transformation involves the nucleophilic attack of an acetylide anion on the electrophilic carbonyl carbon of acetone (B3395972).

Grignard Reagent Mediated Approaches

A prominent method for the synthesis of acetylenic alcohols is the Favorskii reaction, which involves the ethynylation of carbonyl compounds. econferencezone.org This reaction can be adapted for the synthesis of this compound. A common industrial approach utilizes a Grignard reagent, such as methylmagnesium chloride, which is first reacted with acetylene to form an acetylide magnesium halide. This in-situ generated nucleophile then reacts with acetone.

A patented method describes the initial formation of methylmagnesium chloride from chloromethane (B1201357) and magnesium in tetrahydrofuran. google.com Acetylene is then introduced to this Grignard reagent to produce acetylene magnesium chloride. Subsequent dropwise addition of 2-methyl-2-pentenal (B83557) (an alpha,beta-unsaturated ketone, which for the synthesis of this compound would be acetone) leads to the formation of the desired product after hydrolysis. google.com The use of ethynyl (B1212043) Grignard reagents is a well-established alternative to using acetylene gas directly with strong bases, though it requires strictly anhydrous conditions. rsc.org

Table 1: Grignard Reagent Mediated Synthesis of Acetylenic Alcohols

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Chloromethane, Magnesium | Tetrahydrofuran | Methylmagnesium chloride |

| 2 | Methylmagnesium chloride, Acetylene | Diethylamine, Triethylamine, or Tributylamine (catalyst) | Acetylene magnesium chloride |

| 3 | Acetylene magnesium chloride, Acetone | -20 to 10 °C, followed by hydrolysis | This compound |

This table is based on a general procedure described for a similar compound and adapted for the synthesis of this compound. google.com

Copper(I) Salt Catalyzed Additions

The Reppe synthesis is another significant method for producing acetylenic alcohols, which historically utilized copper, silver, or mercury acetylenides as catalysts for the condensation of alkynes with aldehydes or ketones. econferencezone.org While direct copper(I) salt catalysis for the specific synthesis of this compound from acetylene and acetone is not extensively detailed in the provided search results, the underlying principle involves the formation of a copper acetylide intermediate. This intermediate then acts as the nucleophile that attacks the carbonyl group of acetone. The copper catalyst plays a crucial role in facilitating the deprotonation of acetylene by coordinating to the triple bond, thereby forming the nucleophilic copper acetylide. acs.org

It is important to distinguish this from the catalytic oxidation of acetone by copper, a different reaction where heated copper catalyzes the decomposition of acetone. instructables.comyoutube.comyoutube.com

Propargyl Aluminum Bromide Reaction Pathways

The reaction of organometallic propargyl reagents with carbonyl compounds is a known method for the synthesis of homopropargylic alcohols. nih.gov In the context of synthesizing this compound, a pathway involving a propargyl aluminum bromide reagent can be considered. This would likely proceed via a Barbier-type reaction, where the organoaluminum reagent is generated in situ from propargyl bromide and aluminum metal. This reagent would then react with acetone. The reaction of propargyl bromide with ketones is a general method for producing tertiary homopropargylic alcohols. amanote.com

Electrochemical Synthesis Strategies

Electrochemical methods offer a green and efficient alternative for the synthesis of propargylic alcohols. An environmentally benign strategy involves the cathodic reductive coupling of terminal acetylenes and aldehydes. rsc.org This approach is notable for proceeding under ambient conditions without the need for external metals, bases, catalysts, or oxidants. rsc.org The proposed mechanism involves the formation of an alkynyl radical and a ketyl radical through an "umpolung" (reversal of polarity) process. rsc.org While this specific study focuses on aldehydes, the principle can be extended to ketones like acetone for the synthesis of tertiary propargylic alcohols such as this compound.

Advanced Cross-Coupling Reactions for Derivatization: Sonogashira Coupling Contexts

The Sonogashira reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst. nih.gov This reaction is highly valuable for the derivatization of alkyne-containing molecules. While this compound itself is a tertiary alcohol, its terminal alkyne group can participate in Sonogashira coupling reactions to create more complex molecules. For instance, a similar compound, 2-methyl-3-butyn-2-ol, is used in copper-free Sonogashira reactions with aryl bromides. nih.gov

The reaction is pivotal in medicinal chemistry for synthesizing complex molecular structures. researchgate.net The versatility of the Sonogashira coupling allows for the introduction of various aryl and vinyl substituents at the terminal alkyne position, making it a key strategy for creating derivatives of this compound.

Table 2: Representative Copper-Free Sonogashira Coupling Conditions

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temperature |

| Aryl Bromide | 2-methyl-3-butyn-2-ol | Pd(OAc)₂, P(p-tol)₃ | DBU | Not specified | 80 °C |

| Aryl Bromide | Various alkynes | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Room Temperature |

This table is based on data from studies on similar compounds and general Sonogashira reactions. nih.govnih.gov

Controlled Formation of Functionalized Derivatives: Carbonate Synthesis from this compound

Propargylic alcohols, including this compound, are valuable precursors for the synthesis of functionalized cyclic carbonates. The reaction of propargylic alcohols with carbon dioxide can yield α-alkylidene cyclic carbonates. rsc.org This transformation is often promoted by a catalyst, such as a silver(I) complex. acs.org

A silver(I)-promoted cascade reaction has been developed for the synthesis of cyclic carbonates from terminal propargylic alcohols, carbon dioxide, and vicinal diols. acs.org This process is thermodynamically favorable and avoids a dehydration step. acs.org The reaction proceeds through the formation of an α-alkylidene cyclic carbonate intermediate from the propargylic alcohol and CO₂. acs.org This methodology provides a route to functionalized derivatives of this compound.

Reaction Mechanisms and Transformational Chemistry of 2 Methylpent 4 Yn 2 Ol

Elucidation of Electrophilic and Nucleophilic Reaction Pathways of the Hydroxyl Moiety

The hydroxyl group of 2-Methylpent-4-yn-2-ol can act as both a nucleophile and, after protonation, a good leaving group, making it susceptible to a range of electrophilic and nucleophilic substitution reactions.

One of the fundamental reactions of the hydroxyl group is its conversion into an ether through processes like the Williamson ether synthesis. In this reaction, the alcohol is first deprotonated by a strong base, such as sodium hydride, to form a more potent nucleophile, the alkoxide. This alkoxide then undergoes a bimolecular nucleophilic substitution (SN2) reaction with an alkyl halide to yield the corresponding ether. Given the tertiary nature of the alcohol in this compound, the SN2 reaction would be most efficient with a primary alkyl halide to minimize steric hindrance.

Another key transformation is Fischer esterification, where the alcohol reacts with a carboxylic acid in the presence of an acid catalyst. The acid protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol's hydroxyl group then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of an ester.

The hydroxyl group can also be substituted by halogens using reagents like thionyl chloride (for chlorination) or phosphorus tribromide (for bromination). These reactions typically proceed through the formation of an intermediate that converts the hydroxyl group into a good leaving group, which is then displaced by the halide ion.

| Reaction Type | Reagents | Product | General Mechanism |

|---|---|---|---|

| Williamson Ether Synthesis | 1. NaH 2. R-X (primary alkyl halide) | Alkoxy ether | SN2 |

| Fischer Esterification | R-COOH, H+ catalyst | Ester | Nucleophilic acyl substitution |

| Halogenation | SOCl2 or PBr3 | Alkyl halide | Nucleophilic substitution |

Investigations into Alkyne Reactivity: Addition, Cycloaddition, and Cycloisomerization Processes

The terminal alkyne functionality of this compound is a hub of reactivity, readily undergoing addition, cycloaddition, and cycloisomerization reactions.

Addition Reactions: The triple bond can be subjected to various addition reactions. Acid-catalyzed hydration, following Markovnikov's rule, would involve the initial protonation of the alkyne to form a vinylic carbocation. Subsequent attack by water and tautomerization would lead to the formation of a methyl ketone. In contrast, hydroboration-oxidation would result in the anti-Markovnikov addition of water, yielding an aldehyde after tautomerization of the intermediate enol.

Cycloaddition Reactions: The alkyne can participate as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, with a suitable conjugated diene to form a six-membered ring. The reactivity of the alkyne in these reactions can be enhanced by the presence of electron-withdrawing groups, although the hydroxyl group is not strongly activating. Another important cycloaddition is the Pauson-Khand reaction, a [2+2+1] cycloaddition involving the alkyne, an alkene, and carbon monoxide, typically catalyzed by a cobalt complex, to form a cyclopentenone.

Cycloisomerization Reactions: In the presence of certain transition metal catalysts, particularly gold(I) complexes, enynes (molecules containing both an alkene and an alkyne) can undergo cycloisomerization. While this compound is not an enyne itself, its derivatization to include an alkene moiety would open up these pathways to form various cyclic structures. These reactions are believed to proceed through the activation of the alkyne by the gold catalyst, followed by an intramolecular nucleophilic attack by the alkene.

| Reaction Type | Reagents/Catalyst | Expected Product | Key Features |

|---|---|---|---|

| Acid-Catalyzed Hydration | H2SO4, H2O, HgSO4 | Methyl ketone | Markovnikov addition |

| Hydroboration-Oxidation | 1. BH3·THF 2. H2O2, NaOH | Aldehyde | Anti-Markovnikov addition |

| Diels-Alder Reaction | Conjugated diene, heat | Cyclohexadiene derivative | [4+2] cycloaddition |

| Pauson-Khand Reaction | Alkene, CO, Co2(CO)8 | Cyclopentenone derivative | [2+2+1] cycloaddition |

| Gold-Catalyzed Cycloisomerization (of enyne derivative) | Au(I) catalyst | Cyclic compounds | Intramolecular cyclization |

Exploration of Intramolecular Rearrangement Mechanisms

Tertiary propargyl alcohols like this compound are prone to acid-catalyzed intramolecular rearrangements, most notably the Meyer-Schuster and Rupe rearrangements. wikipedia.orgwikiwand.comsynarchive.com

The Meyer-Schuster rearrangement involves the protonation of the hydroxyl group, followed by its nih.govsynarchive.com-shift to form an allene (B1206475) intermediate. Tautomerization of this allene then yields an α,β-unsaturated aldehyde or ketone. For terminal alkynes, an α,β-unsaturated aldehyde is typically expected. wikipedia.orgwikiwand.comsynarchive.com

However, for tertiary propargylic alcohols, the Rupe rearrangement often competes with or dominates the Meyer-Schuster pathway. wikipedia.orgwikiwand.com The Rupe rearrangement is initiated by the elimination of water to form a vinyl cation, which then rearranges to a more stable carbocation. Subsequent hydration and tautomerization lead to the formation of an α,β-unsaturated ketone. synarchive.comslideshare.net The choice between the Meyer-Schuster and Rupe pathways is influenced by factors such as the substitution pattern of the alcohol and the reaction conditions.

| Rearrangement | Key Intermediate | Expected Product for this compound |

|---|---|---|

| Meyer-Schuster | Allene | α,β-Unsaturated aldehyde |

| Rupe | Vinyl cation | α,β-Unsaturated ketone |

Redox Transformations: Selective Oxidation and Reduction Methodologies

The dual functionality of this compound allows for selective oxidation and reduction reactions at either the hydroxyl group or the alkyne.

Oxidation: As a tertiary alcohol, the hydroxyl group of this compound is resistant to oxidation under standard conditions. Strong oxidizing agents under harsh conditions can lead to the cleavage of carbon-carbon bonds. The alkyne moiety, however, can be oxidized. For instance, ozonolysis followed by a reductive workup would cleave the triple bond to yield a carboxylic acid and formaldehyde. Oxidation with potassium permanganate (B83412) under neutral or slightly alkaline conditions could potentially lead to the formation of a vicinal diketone.

Reduction: The alkyne can be selectively reduced. Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) would result in the syn-addition of hydrogen to form the corresponding cis-alkene, 2-methylpent-4-en-2-ol. chemistrytalk.org A more complete reduction to the alkane, 2-methylpentan-2-ol, can be achieved using a more active catalyst like palladium on carbon with hydrogen gas. The use of dissolving metal reductions, such as sodium in liquid ammonia, would produce the trans-alkene. The hydroxyl group itself is not reducible under these conditions. Conversely, reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used to reduce carbonyl compounds and would not reduce the alkyne or the tertiary alcohol functionalities of this compound under standard conditions.

| Transformation | Reagent | Functional Group Targeted | Product |

|---|---|---|---|

| Oxidation | 1. O3 2. H2O | Alkyne | Carboxylic acid and formaldehyde |

| Partial Reduction | H2, Lindlar's Catalyst | Alkyne | cis-Alkene |

| Full Reduction | H2, Pd/C | Alkyne | Alkane |

| Partial Reduction | Na, NH3 (l) | Alkyne | trans-Alkene |

Advanced Analytical and Spectroscopic Characterization Methodologies for 2 Methylpent 4 Yn 2 Ol

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental in separating 2-Methylpent-4-yn-2-ol from reaction mixtures and assessing its purity. The choice of technique depends on the scale and objective, from rapid reaction monitoring to the isolation of highly pure material.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for verifying the purity and confirming the identity of volatile compounds like this compound. In this method, the compound is vaporized and passed through a capillary column, separating it from any impurities based on differences in boiling points and interactions with the column's stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under specific analytical conditions.

Following separation by GC, the eluted molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent molecular ion and its various fragments.

For this compound (molar mass: 98.14 g/mol ), the molecular ion peak ([M]⁺) would be observed at m/z 98. However, the molecular ion of tertiary alcohols is often unstable and may be weak or absent. waters.com The fragmentation pattern is highly informative. Key expected fragments arise from the cleavage of bonds adjacent to the oxygen atom. A prominent peak would be expected from the loss of a methyl group (CH₃•), resulting in a stable tertiary carbocation at m/z 83 ([M-15]⁺). Another characteristic fragmentation for tertiary alcohols is the loss of water ([M-18]⁺), although this can be less significant than alpha-cleavage. waters.com Cleavage of the propargyl group would lead to a fragment at m/z 59, corresponding to [(CH₃)₂COH]⁺, which is often a base peak for tertiary alcohols. docbrown.info

Table 1: Predicted GC-MS Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Description |

|---|---|---|

| 98 | [C₆H₁₀O]⁺ | Molecular Ion |

| 83 | [C₅H₇O]⁺ | Loss of a methyl group ([M-CH₃]⁺) |

| 59 | [C₃H₇O]⁺ | Cleavage of the C-C bond adjacent to the alkyne |

This fragmentation data, combined with the GC retention time, provides definitive confirmation of the compound's identity and a quantitative assessment of its purity.

Preparative High-Performance Liquid Chromatography (HPLC) and Mass-Directed Auto-Prep (MDAP) for Isolation and Purification

For the isolation of larger quantities of this compound with high purity, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. teledynelabs.comwarwick.ac.uk This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle greater sample loads. warwick.ac.uk Given the polar nature of the hydroxyl group in this compound, reversed-phase HPLC is a suitable approach, where a nonpolar stationary phase is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol).

The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. Less polar impurities will be retained longer on the column, while more polar ones will elute earlier along with the target compound.

To enhance the efficiency and specificity of the purification process, preparative HPLC is often coupled with a mass spectrometer in a configuration known as Mass-Directed Auto-Prep (MDAP). wur.nlspincotech.com In this system, the eluent from the HPLC column is split, with a small portion directed to the mass spectrometer. spincotech.com The mass spectrometer is set to detect the specific m/z of the target compound (in this case, m/z 98 for the molecular ion or a characteristic fragment). When the target compound is detected, the system automatically triggers a fraction collector to collect the pure compound as it elutes from the column. waters.com This automated, targeted collection ensures high purity and recovery of the desired product, making it a powerful tool in synthetic chemistry. wur.nllcms.cz

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions in real-time. chemistryconnected.com For the synthesis of this compound, which can be prepared via a Grignard reaction between acetone (B3395972) and a propargyl Grignard reagent, TLC can be used to track the consumption of the starting materials and the formation of the product. nii.ac.jporganicchemistrytutor.com

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel, a polar stationary phase). The plate is then developed in a chamber containing a suitable mobile phase (eluent), which is a solvent or mixture of solvents of appropriate polarity. The choice of eluent is critical; a common system for a reaction of this type might be a mixture of hexane (B92381) and ethyl acetate (B1210297).

The separation is based on polarity. The starting material, acetone, is relatively polar but more volatile. The product, this compound, is more polar than a simple ketone due to its hydroxyl group. Therefore, the product will have stronger interactions with the silica gel and will travel a shorter distance up the plate compared to less polar starting materials or byproducts. This results in a lower Retention Factor (Rf) value for the product. By spotting the reaction mixture alongside the starting materials on the same TLC plate, one can visually track the disappearance of the starting material spot and the appearance of a new product spot. quora.com The reaction is considered complete when the starting material spot is no longer visible. chemistryconnected.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, the number of signals corresponds to the number of chemically non-equivalent protons. For this compound, four distinct signals are expected. The chemical shift of each signal provides information about the electronic environment of the protons. The integration of the peak areas gives the ratio of the number of protons responsible for each signal. Finally, the splitting pattern (multiplicity) of each signal, due to spin-spin coupling with neighboring protons, reveals information about adjacent protons.

Table 2: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 1.3 - 1.5 | Singlet | 6H | Two equivalent methyl groups (-C(CH₃)₂) |

| ~ 1.8 - 2.0 | Singlet | 1H | Hydroxyl proton (-OH) |

| ~ 2.1 - 2.3 | Triplet | 1H | Acetylenic proton (≡C-H) |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In a proton-decoupled spectrum, each unique carbon atom gives a single peak. For this compound, five distinct signals are expected due to the molecule's symmetry.

Table 3: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 28 - 32 | -C(CH₃)₂ |

| ~ 45 - 50 | -CH₂- |

| ~ 65 - 70 | -C(OH)- |

| ~ 70 - 75 | ≡C-H |

Together, these NMR data provide an unambiguous confirmation of the connectivity and structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. libretexts.org When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers corresponds to the presence of specific functional groups.

The IR spectrum of this compound is expected to show distinct absorption bands corresponding to its two key functional groups: the tertiary alcohol and the terminal alkyne. masterorganicchemistry.comlibretexts.org

The hydroxyl (-OH) group of the tertiary alcohol will give rise to a strong and broad absorption band in the region of 3200-3600 cm⁻¹. libretexts.orgchemistrysteps.com The broadness of this peak is due to intermolecular hydrogen bonding.

The terminal alkyne group gives two characteristic signals. The stretching vibration of the carbon-carbon triple bond (C≡C) appears as a sharp, and often weak, absorption around 2100-2260 cm⁻¹. libretexts.orglibretexts.org The stretching vibration of the acetylenic carbon-hydrogen bond (≡C-H) results in a sharp and moderately strong peak at approximately 3300 cm⁻¹. libretexts.orgmasterorganicchemistry.com Additionally, C-H stretching vibrations from the methyl and methylene (B1212753) groups will be observed in the 2850-3000 cm⁻¹ region. masterorganicchemistry.com

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Characteristics |

|---|---|---|---|

| ~ 3300 | ≡C-H | Stretch | Sharp, medium-strong |

| 3200-3600 | O-H | Stretch | Strong, broad |

| 2850-3000 | C-H (sp³) | Stretch | Medium-strong |

The presence of these key bands in an IR spectrum provides strong evidence for the structure of this compound.

Differential Scanning Calorimetry (DSC) for Thermophysical Characterization

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. wikipedia.org It is a valuable tool for determining the thermophysical properties of a compound, such as its melting point, and for assessing its purity. acs.orgcreative-biolabs.com

For a crystalline solid like this compound, a DSC thermogram would show an endothermic peak corresponding to its melting point. The temperature at the peak of this endotherm is taken as the melting point of the substance. The presence of impurities typically causes a depression and broadening of the melting peak. creative-biolabs.comazom.com

The purity of the sample can be determined by analyzing the shape of the melting peak using the van't Hoff equation. mt.com This method is particularly useful for highly pure substances (>95 mol%) and provides a quantitative measure of the total mole percent of impurities that are soluble in the liquid phase but insoluble in the solid phase of the compound. creative-biolabs.com DSC can also be used to study other thermal events such as glass transitions, crystallization, and decomposition. wikipedia.orgacs.org This information is crucial for understanding the thermal stability and handling requirements of the compound.

Applications in Advanced Organic Synthesis and Chemical Biology Research

2-Methylpent-4-yn-2-ol as a Versatile Synthetic Building Block for Complex Molecules

As a bifunctional molecule, this compound offers two reactive sites: the terminal alkyne and the tertiary hydroxyl group. The terminal alkyne can undergo a variety of classical reactions, including deprotonation and subsequent reaction with electrophiles, Sonogashira coupling, and click chemistry reactions. The tertiary alcohol can be used for protection/deprotection sequences or potentially as a control element in stereoselective reactions. This versatility makes acetylenic alcohols in general valuable building blocks in synthetic chemistry. fcad.com However, specific examples of this compound being used as a key building block for a wide range of complex molecules are not prominent in the surveyed literature.

Integration into High-Value Molecular Architectures

The integration of small, functionalized molecules into larger, high-value architectures is a cornerstone of modern organic synthesis. The following sections explore the proposed, though undocumented, roles of this compound in specific synthetic pathways.

Precursors in the Synthesis of Biologically Active Compounds (e.g., Milbemycin and Avermectin Derivatives)

Milbemycins and avermectins are complex macrocyclic lactones known for their potent anthelmintic and insecticidal properties. wikipedia.orgnih.gov Their total syntheses are significant undertakings in organic chemistry, involving numerous steps and the assembly of various fragments. nih.govrsc.org A comprehensive search of the literature on the synthesis of these compounds does not identify this compound as a reported precursor or intermediate. The synthetic strategies for these molecules typically involve different, often more complex, building blocks. documentsdelivered.comacs.org

Intermediates in Synthetic Routes to Vitamin A Analogs and Related Carotenoids

The industrial synthesis of Vitamin A and its analogs is a well-established field of chemistry. semanticscholar.orgresearchgate.net Key strategies, such as those developed by BASF and Roche, rely on the assembly of a C20 carbon skeleton from smaller building blocks. acs.orgdurham.ac.uk While acetylenic compounds are crucial in some of these routes, the literature points to the use of other alkynes, such as derivatives of 3-methylpent-2-en-4-yn-1-ol, rather than this compound. mdpi.com A thorough review of established synthetic pathways for Vitamin A and carotenoids does not show the use of this compound as a key intermediate. cusat.ac.in

Scaffolds for Chiral Hexynone and Other Stereoselective Synthesis

The terminal alkyne and tertiary alcohol functionalities of this compound could theoretically be utilized in stereoselective synthesis. Acetylenic alcohols can be employed in reactions where the hydroxyl group directs the stereochemical outcome of a transformation on the alkyne. cyberleninka.ru However, there is no specific evidence in the searched literature that this compound is a commonly used scaffold for the synthesis of chiral hexynones or for other notable stereoselective applications.

Role in Monomer Design and Polymer Science Research

Terminal alkynes can be polymerized through various methods, making them potential monomers. The hydroxyl group in this compound could further impart specific properties, such as hydrophilicity or sites for post-polymerization modification, to the resulting polymer. Despite this potential, a review of polymer science literature did not yield specific research where this compound is used as a monomer in polymer design.

Contribution to Drug Design and Medicinal Chemistry Research

The acetylene (B1199291) group is a significant pharmacophore in medicinal chemistry. acs.orgnih.gov Its linear, rigid structure can act as a stable linker between other functional groups, and it can serve as a bioisostere for other chemical moieties. researchgate.net Acetylenic alcohols, in particular, are found in some biologically active compounds. While the general class of compounds is relevant to drug design, there are no specific, detailed research findings that highlight a significant contribution of this compound itself to major drug design campaigns or as a key component in a marketed pharmaceutical.

Exploration of Potential Therapeutic Effects (e.g., Anti-inflammatory and Antimicrobial Investigations)

Research into the therapeutic potential of molecules derived from this compound has touched upon several areas, including inflammation and infectious diseases. The compound is typically used as a fragment in the synthesis of larger, more complex active pharmaceutical ingredients. Its role is primarily structural, contributing a specific steric and electronic profile to the final molecule.

Furthermore, derivatives of this compound have been synthesized and investigated as potential modulators of tumor necrosis factor-alpha (TNF-α), a key cytokine involved in systemic inflammation. google.com While specific data on the anti-inflammatory efficacy of these particular derivatives is detailed in patent literature, it highlights the compound's role as a starting point for generating potential anti-inflammatory agents.

The compound has also been employed as a reactant in the synthesis of inhibitors for PIKfyve, a lipid kinase involved in cellular trafficking. acs.orgnih.gov PIKfyve inhibitors have been explored for their antiviral activity against β-coronaviruses by disrupting viral replication and entry into host cells. acs.org The synthesis of these complex heterocyclic inhibitors often utilizes the reactivity of the alkyne group present in this compound.

Below is a table summarizing the biological targets of complex molecules synthesized using this compound as a building block.

| Compound Class/Name | Biological Target | Investigated Therapeutic Area |

| Pyrrolo[2,3-d]pyrimidine Derivatives (e.g., EC144) | Heat Shock Protein 90 (Hsp90) | Oncology |

| Indolyl Pyrimidinamine Derivatives | Phosphatidylinositol-3-phosphate 5-kinase (PIKfyve) | Antiviral (β-Coronaviruses) |

| Various Patented Compounds | Tumor Necrosis Factor-alpha (TNF-α) | Anti-inflammatory |

Lead Compound Research in Agricultural Chemistry for Crop Protection

In the field of agricultural chemistry, the alkyne functional group is a recognized structural motif in a variety of active ingredients used for crop protection, including herbicides, fungicides, and insecticides. researchgate.net The triple bond can impart specific conformational rigidity and electronic properties to a molecule, which can be crucial for its interaction with a biological target in a pest or weed.

While direct studies featuring this compound as a lead compound in agrochemical discovery are not prominent in publicly accessible literature, its chemical structure is representative of the small, functionalized building blocks used in the synthesis of more complex potential agrochemicals. researchgate.netbrenntag.com The general class of tertiary alkynyl alcohols is valuable in synthetic routes that utilize reactions like the Favorsky reaction or Sonogashira coupling to build larger molecular frameworks. researchgate.net

Research in crop protection often involves the synthesis and screening of large libraries of compounds. Small, versatile molecules like this compound are ideal starting materials for generating chemical diversity. The development of novel fungicides, for instance, has involved the incorporation of alkyne-containing fragments into heterocyclic systems to enhance efficacy. mdpi.com The principles guiding this research suggest that a compound like this compound could serve as a precursor in the development of new active ingredients for crop protection.

Computational Chemistry and Theoretical Modeling Studies of 2 Methylpent 4 Yn 2 Ol

Quantum Chemical Calculations for Molecular Stability and Reactivity Prediction

Quantum chemical calculations are a cornerstone of computational chemistry, providing deep insights into the electronic structure and inherent properties of a molecule. For 2-methylpent-4-yn-2-ol, these methods can be employed to predict its stability and reactivity without the need for empirical data.

Molecular Stability: The thermodynamic stability of this compound can be assessed by calculating its heat of formation and Gibbs free energy. Methods like Density Functional Theory (DFT) and ab initio calculations (such as Møller-Plesset perturbation theory) are used to solve the electronic Schrödinger equation, yielding the molecule's total electronic energy. From this, thermochemical properties can be derived. A lower heat of formation would suggest greater stability relative to its constituent elements.

Reactivity Prediction: The reactivity of this compound can be predicted by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The energy and spatial distribution of the HOMO indicate the molecule's ability to donate electrons. For this compound, the HOMO is likely to be localized around the electron-rich regions, such as the triple bond and the oxygen atom of the hydroxyl group, making these sites susceptible to electrophilic attack.

LUMO: The energy and distribution of the LUMO signify the molecule's capacity to accept electrons. The LUMO would indicate the most probable sites for nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and thus more reactive.

Further insights can be gained from mapping the molecular electrostatic potential (MEP). The MEP surface visually represents the charge distribution, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. For this compound, the MEP would likely show a negative potential around the oxygen atom and the alkyne group, and positive potentials around the hydrogen atoms, particularly the hydroxyl hydrogen.

A hypothetical data table derived from such calculations might look like this:

| Computational Parameter | Predicted Value (Arbitrary Units) | Implication for this compound |

| Heat of Formation | Value | Thermodynamic stability |

| HOMO Energy | Value | Electron-donating ability |

| LUMO Energy | Value | Electron-accepting ability |

| HOMO-LUMO Gap | Value | Chemical reactivity and kinetic stability |

| Dipole Moment | Value | Polarity of the molecule |

In Silico Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to model chemical reactions, allowing for the elucidation of reaction mechanisms at a level of detail that is often inaccessible through experimental means alone. For this compound, in silico studies could be used to investigate various transformations, such as its hydration, oxidation, or participation in coupling reactions.

The process involves mapping the potential energy surface (PES) for a given reaction. The PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. Key points on the PES that are of interest include:

Reactants and Products: These correspond to local minima on the PES.

Transition States (TS): These are saddle points on the PES, representing the highest energy barrier along the reaction coordinate. The structure of the transition state provides crucial information about the mechanism of the reaction.

The following table illustrates the kind of data that would be generated from a computational study of a hypothetical reaction involving this compound:

| Reaction Coordinate Point | Calculated Energy (kJ/mol) | Geometric Parameters (Bond Lengths/Angles) |

| Reactant (this compound) | Value | Details of initial geometry |

| Transition State 1 | Value | Details of TS geometry |

| Intermediate | Value | Details of intermediate geometry |

| Transition State 2 | Value | Details of TS geometry |

| Product | Value | Details of final geometry |

Structure-Activity Relationship (SAR) Modeling for Biological and Material Applications

Structure-Activity Relationship (SAR) modeling is a computational technique used to understand how the chemical structure of a compound relates to its biological activity or physical properties. If this compound were part of a series of compounds being investigated for a particular application, SAR studies would be invaluable.

Biological Applications: Many propargyl alcohol derivatives exhibit interesting biological activities. Should this compound or its analogs be identified as having, for example, antimicrobial or enzymatic inhibitory effects, SAR modeling could be employed to optimize their potency. This involves synthesizing or computationally designing a library of related molecules with systematic variations in their structure (e.g., changing substituents, altering chain length). The biological activity of these compounds would then be correlated with their structural or physicochemical properties, known as molecular descriptors.

Material Applications: In materials science, this compound could be explored as a monomer or a precursor for polymers. SAR-like approaches, often termed Quantitative Structure-Property Relationships (QSPR), could be used to predict properties such as glass transition temperature, thermal stability, or optical properties of polymers derived from this and related monomers.

A typical SAR/QSPR study involves the following steps:

Data Set Assembly: A collection of molecules with known activities or properties is gathered.

Descriptor Calculation: A large number of molecular descriptors (e.g., molecular weight, logP, polar surface area, electronic properties, topological indices) are calculated for each molecule.

Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

An example of a data table for a hypothetical SAR study on a series of compounds related to this compound is shown below:

| Compound | Molecular Descriptor 1 (e.g., logP) | Molecular Descriptor 2 (e.g., Polar Surface Area) | Biological Activity (e.g., IC50 in µM) |

| This compound | Value | Value | Value |

| Analog 1 | Value | Value | Value |

| Analog 2 | Value | Value | Value |

| Analog 3 | Value | Value | Value |

Such a model would allow researchers to predict the activity of new, unsynthesized analogs, thereby guiding the design of more effective compounds for specific biological or material applications.

Environmental and Applied Chemical Research Involving 2 Methylpent 4 Yn 2 Ol

Investigations into Environmental Fate and Transformation Pathways

No specific studies detailing the environmental fate and transformation pathways of 2-Methylpent-4-yn-2-ol were identified. Research in this area would typically investigate processes such as biodegradation, photodegradation, and hydrolysis to determine the compound's persistence and potential breakdown products in various environmental compartments (soil, water, air). The absence of such data means its environmental impact and persistence are currently not well understood.

Development of Methodologies for Environmental Pollutant Detection and Analysis

There is no available research indicating the use of this compound in the development of methodologies for the detection and analysis of environmental pollutants.

Utility as a Model Compound in Environmental Sensing

No literature was found to support the use of this compound as a model compound in the field of environmental sensing. Model compounds in such studies are typically chosen for their well-characterized behavior or their representative nature of a class of pollutants, and this compound does not appear to have been utilized in this capacity.

Applications in Geochemical Analysis and as Material Markers

No published research indicates the application of this compound in geochemical analysis or as a material marker. Such applications often require compounds with specific isotopic signatures or unique and stable properties that allow them to be traced or identified within complex matrices.

Research Contributions to Food Science and Safety

There is no evidence of this compound being utilized in food science or safety research.

Studies on Chemical Reaction Mechanisms during Food Processing

Currently, there is a notable absence of scientific literature detailing the specific chemical reaction mechanisms of this compound during food processing. Extensive searches of academic and research databases have not yielded studies focused on the formation, degradation, or interaction of this particular compound within food matrices under typical processing conditions such as heating, fermentation, or non-enzymatic browning.

While research exists on a wide array of volatile and non-volatile compounds that are generated or transformed during food processing, including those arising from Maillard reactions, lipid oxidation, and caramelization, this compound has not been identified as a significant reactant, intermediate, or product in these pathways in the available scientific reports.

Consequently, there are no detailed research findings or data tables to present regarding its chemical behavior in food systems. Further research is required to ascertain whether this compound is present in foods, and if so, to elucidate the chemical mechanisms it undergoes during processing.

Emerging Research Directions and Future Perspectives for 2 Methylpent 4 Yn 2 Ol

Paving the Way for Sustainable and Green Synthetic Routes

The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthetic methodologies. For 2-Methylpent-4-yn-2-ol, a key area of future research will be the establishment of sustainable and green synthetic routes that minimize waste, reduce energy consumption, and utilize renewable feedstocks. Current industrial production methods often rely on traditional chemical syntheses that may involve harsh reaction conditions and generate significant waste streams.

Future research is anticipated to focus on several key areas to address these challenges:

Catalytic Innovations: The development of novel catalysts, including heterogeneous catalysts and nanocatalysts, will be crucial. These advanced catalytic systems can offer higher selectivity and activity, enabling the synthesis of this compound under milder conditions and with improved atom economy.

Alternative Energy Sources: Exploration of alternative energy sources such as microwave irradiation and sonochemistry could significantly reduce the energy footprint of the synthesis process. These techniques can enhance reaction rates and yields, leading to more efficient and sustainable production.

Renewable Feedstocks: A long-term goal will be to develop synthetic pathways that utilize renewable feedstocks derived from biomass. This would represent a significant step towards a circular economy and reduce the reliance on petrochemical precursors.

| Synthesis Approach | Key Advantages | Research Focus |

| Advanced Catalysis | Higher selectivity, improved atom economy, milder reaction conditions. | Development of heterogeneous and nanocatalysts. |

| Alternative Energy | Reduced energy consumption, enhanced reaction rates and yields. | Application of microwave irradiation and sonochemistry. |

| Renewable Feedstocks | Reduced environmental impact, transition to a circular economy. | Utilization of biomass-derived starting materials. |

Unlocking Novel Applications in Advanced Materials Science

The unique molecular structure of this compound, featuring both a hydroxyl group and a terminal alkyne, makes it a highly attractive building block for the synthesis of advanced materials. The presence of these functional groups allows for a variety of chemical modifications and polymerization reactions, opening up a wide range of potential applications.

Emerging research in this area is expected to explore:

Polymer Chemistry: The terminal alkyne group can readily participate in polymerization reactions, such as "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition), to create novel polymers with tailored properties. These polymers could find applications in areas ranging from specialty plastics and resins to advanced coatings and adhesives.

Nanomaterials: The compound can be used as a functionalizing agent for nanoparticles, modifying their surface properties to enhance their dispersibility, stability, and compatibility with other materials. This could be particularly relevant in the development of nanocomposites with improved mechanical, thermal, or electronic properties.

Functional Surfaces: The hydroxyl group allows for the grafting of this compound onto surfaces, introducing alkyne functionalities. These modified surfaces can then be further functionalized through "click" reactions, enabling the creation of surfaces with specific chemical or biological properties for applications in sensors, biomedical devices, and catalysis.

| Application Area | Role of this compound | Potential Impact |

| Polymer Synthesis | Monomer with dual functionality for polymerization. | Creation of novel polymers with tailored properties for diverse applications. |

| Nanotechnology | Surface functionalization of nanoparticles. | Development of advanced nanocomposites with enhanced performance. |

| Surface Engineering | Introduction of alkyne groups for subsequent modification. | Fabrication of functional surfaces for sensors and biomedical applications. |

The Untapped Potential of Bio-inspired Synthesis and Biocatalytic Transformations

The fields of bio-inspired synthesis and biocatalysis offer promising avenues for the green and selective production of chemicals. However, research into the application of these methodologies for the synthesis of this compound is still in its infancy. This represents a significant and largely unexplored area for future investigation.

Future research directions in this domain could include:

Enzymatic Synthesis: The identification and engineering of enzymes, such as acetylenases or hydratases, that can catalyze the formation of the carbon-carbon triple bond or the stereoselective addition of water to a precursor, could lead to highly efficient and environmentally friendly synthetic routes.

Microbial Production: The development of engineered microbial strains capable of producing this compound or its precursors from simple sugars would be a groundbreaking achievement in sustainable chemical production. This would involve the design and implementation of novel metabolic pathways in microorganisms.

Biocatalytic Derivatization: Enzymes could also be employed for the selective modification of this compound, for instance, through stereoselective reduction of the alkyne or esterification of the hydroxyl group. This would provide access to a range of valuable chiral derivatives that are difficult to synthesize using traditional chemical methods.

Currently, there is a notable lack of published research specifically detailing the bio-inspired synthesis or biocatalytic transformation of this compound, highlighting this as a frontier for scientific discovery.

Exploring Interdisciplinary Frontiers in Chemical Biology and Therapeutics

The interface of chemistry and biology is a fertile ground for the discovery of new therapeutic agents and research tools. While the biological activity of this compound has not been extensively studied, its structure suggests potential for exploration in chemical biology and drug discovery.

Future interdisciplinary research may focus on:

Bioactive Scaffolds: The propargyl alcohol moiety is present in some biologically active natural products and synthetic compounds. Investigating the potential of this compound and its derivatives as scaffolds for the development of new therapeutic agents is a promising avenue. The alkyne group can also serve as a handle for "click" chemistry-based drug discovery and proteomics.

Chemical Probes: Modified versions of this compound could be synthesized and utilized as chemical probes to study biological processes. For example, the alkyne group can be used for the attachment of reporter molecules, such as fluorophores or biotin, allowing for the visualization and tracking of the molecule within a biological system.

Metabolic Studies: Investigating the metabolic fate of this compound in biological systems could provide insights into its potential toxicity and could also reveal new metabolic pathways.

As with biocatalysis, the exploration of this compound in chemical biology and therapeutics is a largely uncharted territory, representing a significant opportunity for future research and discovery.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.